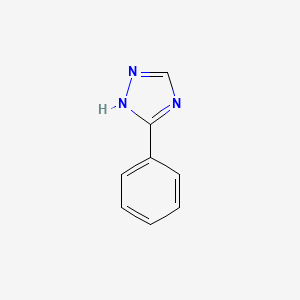

3-Phenyl-1H-1,2,4-triazole

Übersicht

Beschreibung

3-Phenyl-1H-1,2,4-triazole (3-PhT) is an organic compound that belongs to the class of triazole derivatives. It has been studied extensively for its various applications in scientific research and has been found to possess a wide range of interesting and useful properties. This article will discuss the synthesis methods for 3-PhT, its mechanism of action, biochemical and physiological effects, advantages and limitations for laboratory experiments, and future directions for research.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

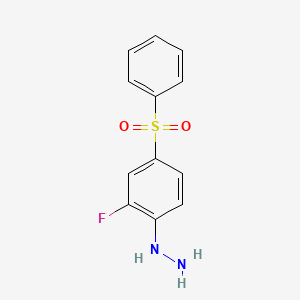

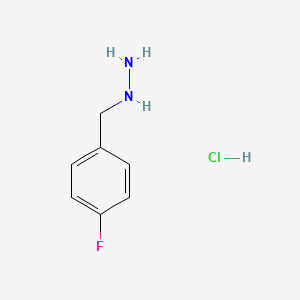

3-Phenyl-1H-1,2,4-triazole derivatives have been synthesized and characterized for their antimicrobial properties. These derivatives, including 3-(3,4-substituted-phenyl)-4-(4-fluorophenyl)-5-methyl-4H-1,2,4-triazoles, have demonstrated enhanced pharmacological properties when alkyl, alkoxy, and halogen substituents are introduced. Their minimum inhibitory concentration against microbes has been evaluated, with halogen substituted compounds exhibiting superior antimicrobial efficacy (Desabattina, 2014).

Metal Complexes and Molecular Devices

Substituted 1,2,4-triazoles, including 3-phenyl derivatives, have garnered interest due to their ability to form transition-metal complexes with unique structures and specific magnetic properties. These complexes are potential candidates for use in molecular-based memory devices, displays, and optical switches owing to their spin crossover properties. Additionally, these derivatives exhibit diverse pharmacological activities such as anti-inflammatory, antifungal, and antiviral properties (Şahin, Büyükgüngör, Şaşmaz, Gümrükçüoğlu, & Kantar, 2008).

Corrosion Inhibition

Triazole derivatives, including those with a 3-phenyl moiety, have been studied for their role as corrosion inhibitors. For instance, certain fatty acid triazoles have shown effectiveness in inhibiting mild steel corrosion in acidic environments. Their mechanism of action involves blocking the active sites on the metal surface, and their adsorption behavior conforms to the Langmuir adsorption isotherm (Quraishi & Jamal, 2002).

Thermal Stability and Acoustic FingerprintingThe thermal stability of nitro-rich 1,2,4-triazoles, including variants with a 3-phenyl group, has been evaluated using pulsed photoacoustic pyrolysis. This technique aids in understanding their decomposition mechanisms, which is crucial for their application in explosives and propellants for rocket fuels [(Rao, Chaudhary, Kommu, & Sahoo, 2016)](https

Scientific Research Applications of this compound

Antimicrobial Properties

This compound derivatives have been synthesized and characterized for their antimicrobial properties. These derivatives, including 3-(3,4-substituted-phenyl)-4-(4-fluorophenyl)-5-methyl-4H-1,2,4-triazoles, have demonstrated enhanced pharmacological properties when alkyl, alkoxy, and halogen substituents are introduced. Their minimum inhibitory concentration against microbes has been evaluated, with halogen substituted compounds exhibiting superior antimicrobial efficacy (Desabattina, 2014).

Safety and Hazards

Wirkmechanismus

Target of Action

3-Phenyl-1H-1,2,4-triazole is a derivative of the 1,2,3-triazole class of compounds. Triazoles are known to interact with various enzymes and receptors due to their ability to form hydrogen bonds and bipolar interactions . For instance, 1,2,3-triazoles have been reported to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) activities . .

Mode of Action

Triazole compounds are known to undergo a transformation between the enol and keto forms after excited-state proton transfer . This transformation could potentially influence the compound’s interaction with its targets.

Biochemical Pathways

It’s worth noting that triazole derivatives have been found to exhibit a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

Triazoles are generally known for their high chemical stability, resistance to enzymatic degradation, and ability to form hydrogen bonds, which can improve their solubility and bioavailability .

Result of Action

Triazole compounds are known for their broad range of biological activities, including antiviral, anti-inflammatory, and anticancer properties .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, triazoles are stable to hydrolysis, oxidizing and reducing conditions, and enzymatic degradation . .

Biochemische Analyse

Biochemical Properties

3-Phenyl-1H-1,2,4-triazole has been found to interact with a variety of enzymes and proteins. It possesses high chemical stability, aromatic character, strong dipole moment, and hydrogen bonding ability . These properties make it structurally similar to the amide bond, allowing it to mimic an E or a Z amide bond .

Cellular Effects

Triazole compounds have been found to exhibit antiproliferative activity, indicating potential effects on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that the 1,2,3-triazole ring can produce anti-ChE activity by inhibiting both AChE and BuChE activities

Temporal Effects in Laboratory Settings

1,2,3-triazoles are known for their high chemical stability, usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .

Eigenschaften

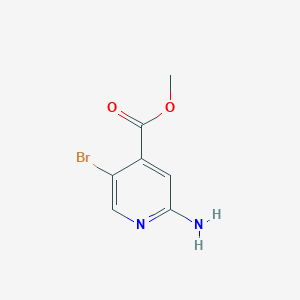

IUPAC Name |

5-phenyl-1H-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3/c1-2-4-7(5-3-1)8-9-6-10-11-8/h1-6H,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYMLZIFRPNYAHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70187271 | |

| Record name | 1H-1,2,4-Triazole, 5-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70187271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3357-42-4 | |

| Record name | 5-Phenyl-1H-1,2,4-triazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3357-42-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-1,2,4-Triazole, 5-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003357424 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-1,2,4-Triazole, 5-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70187271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-phenyl-1H-1,2,4-triazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 3-phenyl-1H-1,2,4-triazole?

A1: The molecular formula of this compound is C8H7N3. Its molecular weight is 145.16 g/mol. []

Q2: Are there any reported spectroscopic data for this compound?

A2: Yes, various spectroscopic analyses have been performed on this compound and its derivatives. These include infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy (both 1H and 13C), and mass spectrometry (MS). Researchers have used these techniques to characterize the structure, identify functional groups, and study the properties of these compounds. [, ]

Q3: Can you describe the structural features of this compound based on crystallographic data?

A3: Crystallographic studies reveal that in this compound derivatives, the triazole ring commonly exhibits planarity. The phenyl ring attached to the triazole core often shows a degree of twisting relative to the triazole plane. This dihedral angle between the phenyl and triazole rings has been reported to vary depending on the specific substituents present on the molecule. For instance, in 4-amino-3-phenyl-1H-1,2,4-triazole-5(4H)-thione, the dihedral angle is 13.7° [], while in 4-[(E)-2-Furylmethyleneamino]-3-phenyl-1H-1,2,4-triazole-5(4H)-thione it is 16.14° []. These structural details provide insights into the conformational preferences of these molecules.

Q4: Has this compound been investigated for its potential use in material science?

A4: While not extensively studied for material applications, the presence of nitrogen atoms in the triazole ring suggests potential for coordination chemistry. This compound derivatives have been explored as ligands in the formation of metal complexes []. These complexes may have applications in areas like catalysis or materials science.

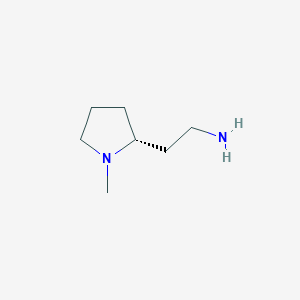

Q5: What are the typical synthetic approaches for preparing this compound and its derivatives?

A5: Several methods have been developed for the synthesis of this compound derivatives. One common approach involves the reaction of benzamidrazone hydroiodide with various starting materials such as D-glucose, D-galactose, or D-arabinose. This reaction, followed by acetylation, yields substituted 3-phenyl-1H-1,2,4-triazoles. [] Another method utilizes N-methyl-N-(phenylsulfonyl)benzohydrazonoyl chloride, reacting it with nitriles or acetylenes in the presence of aluminum chloride to produce 1-methyl-3-phenyl-1H-1,2,4-triazoles. []

Q6: Have any studies explored the use of computational chemistry to understand the properties of this compound?

A6: Yes, computational chemistry methods have been employed to investigate the properties of this compound and its derivatives. For example, ab initio Hartree-Fock (HF) and Density Functional Theory (DFT) calculations have been used to analyze the normal coordinate analysis, molecular structure, vibrational frequencies, electronic spectra, and NMR properties of 4-amino-3-phenyl-1H-1,2,4-triazole-5(4H)-thione. [] These studies provide valuable information about the electronic structure, bonding characteristics, and spectroscopic properties of these molecules, aiding in their characterization and potential applications.

Q7: Are there any documented Structure-Activity Relationship (SAR) studies on this compound analogs?

A7: SAR studies have been conducted on 1,2,4-triazole-(thio)semicarbazide hybrid molecules derived from 4-amino-1-pentyl-3-phenyl-1H-1,2,4-triazole-5(4H)-one as potential tyrosinase inhibitors. [] These studies aim to correlate the structural features of the compounds with their biological activity, providing insights into the key structural elements responsible for their inhibitory effects. Such information is crucial for designing and developing more potent and selective tyrosinase inhibitors.

Q8: Have any studies explored the tyrosinase inhibitory activity of this compound derivatives?

A8: Yes, certain this compound derivatives have demonstrated tyrosinase inhibitory effects. Specifically, a study investigated the inhibitory effect of 4-amino-3-phenyl-1H-1,2,4-triazole-5(4H)-thione (APTT) on tyrosinase activity in burdock extract. [] The research focused on optimizing reaction conditions such as APTT concentration, reaction time, temperature, and pH to maximize the inhibitory effect. This suggests the potential for developing this compound-based compounds for applications related to tyrosinase inhibition, such as in cosmetics or medicine.

Q9: Are there established analytical methods for quantifying this compound and its derivatives?

A9: While specific analytical methods for this compound aren't detailed in the provided abstracts, related research highlights techniques applicable to this class of compounds. For instance, potentiometric titration with iodine in alkaline media has been successfully employed to determine the concentration of various triazolethiols and tetrazolethiols. [] This method could potentially be adapted for this compound derivatives containing thiol groups. Furthermore, given the common use of spectroscopic techniques like NMR and MS for structural characterization [, ], it's reasonable to assume these methods could be further developed for quantitative analysis, potentially coupled with chromatographic separation techniques like HPLC for complex mixtures.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-Fluoro-4-(methylsulfonyl)phenyl]piperidine-4-carboxylic acid](/img/structure/B1328686.png)

![3-[(1,2-Benzisothiazol-3-ylcarbonyl)amino]-benzoic acid](/img/structure/B1328690.png)

![[{2-[(2-Cyclohex-1-en-1-ylethyl)amino]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid](/img/structure/B1328707.png)

![[{2-[(4-Fluorobenzyl)amino]-2-oxoethyl}(phenyl)-amino]acetic acid](/img/structure/B1328711.png)

![[(2-{[2-(1H-Indol-3-yl)ethyl]amino}-2-oxoethyl)-(phenyl)amino]acetic acid](/img/structure/B1328713.png)

![[{2-[(2-Methoxybenzyl)amino]-2-oxoethyl}(phenyl)-amino]acetic acid](/img/structure/B1328714.png)

![[{2-[(2,3-Dimethoxybenzyl)amino]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1328716.png)

![[{2-[(2-Fluorobenzyl)amino]-2-oxoethyl}(phenyl)-amino]acetic acid](/img/structure/B1328717.png)

![[{2-[(2-Cyclohex-1-en-1-ylethyl)amino]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1328720.png)